molecular formula C9H8N2O B582479 4-Cyano-3-methylbenzamide CAS No. 1261674-89-8

4-Cyano-3-methylbenzamide

Cat. No. B582479
M. Wt: 160.176
InChI Key: BQSAMGJSPNOAMJ-UHFFFAOYSA-N
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Description

4-Cyano-3-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-methylbenzamide consists of a benzene ring substituted with a cyano group (C≡N) at the 4-position and a methylbenzamide group at the 3-position .

Scientific Research Applications

  • Synthesis and Educational Applications : In an educational context, students can use COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in a one-pot coupling of a carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET). This process illustrates fundamental principles of carbonyl reactivity and amide bond formation, making it suitable for undergraduate organic chemistry courses (Withey & Bajic, 2015).

  • Drug Development and Analysis : The search for synthetic opioids as alternatives to opium-based derivatives led to the discovery of compounds like U-47700, a structural isomer of AH-7921. These substances, including 4-cyano-N-substituted benzamides, have been investigated for their potential applications in medicine and their implications in forensic analysis due to their psychoactive properties and challenges they pose to policymakers and law enforcement (Elliott, Brandt, & Smith, 2016).

  • Optical and Electronic Applications : The synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, including cyano-substituted groups, demonstrates their potential applications in optics, electronics, and the biological sciences. These compounds exhibit superior aggregation-induced enhanced emission (AIEE) properties, making them relevant for developing high-performance optical materials (Jia et al., 2013).

  • Metabolism Studies : N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, has been characterized, and the stability of related N-(hydroxymethyl) compounds has been studied in vitro. These findings contribute to understanding the metabolic pathways and stability of various N-methylbenzamides, including 4-cyano derivatives (Ross et al., 1983).

  • Insect Repellency Research : The behavioral and toxicological responses of insects to N,N-diethyl-3-methylbenzamide (DEET) have been examined. These studies provide insights into the efficacy of DEET and related compounds as insect repellents, their effects on insect behavior, and their potential toxicity (Alzogaray, 2015).

  • Photocatalytic Applications : The photocatalytic degradation of propyzamide, a 3,5-dichloro-N-substituted benzamide, was enhanced using TiO2-loaded adsorbent supports. This study highlights the potential application of cyano-substituted benzamides in environmental science for the degradation of pollutants (Torimoto et al., 1996).

Safety And Hazards

4-Cyano-3-methylbenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause skin sensitization .

properties

IUPAC Name

4-cyano-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAMGJSPNOAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-methylbenzamide

Citations

For This Compound
2
Citations
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org
WJ Ang, LC Lo, Y Lam - Tetrahedron, 2014 - Elsevier
An expedient and versatile, microwave-assisted procedure for the carbonylation of aryl halides with boronic acids, alcohols or amines in water or under neat conditions has been …
Number of citations: 32 www.sciencedirect.com

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